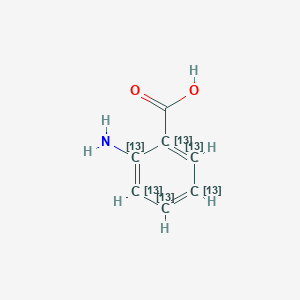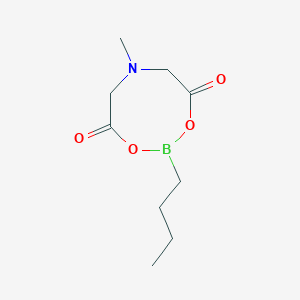
Tris(2,2'-Bipyridin-d8)ruthenium(II)hexafluorophosphat
Übersicht
Beschreibung
Tris(2,2-bipyridyl-d8)ruthenium(ii)he is a useful research compound. Its molecular formula is C30H24F12N6P2Ru and its molecular weight is 883.7 g/mol. The purity is usually 95%.
The exact mass of the compound Tris(2,2-bipyridyl-d8)ruthenium(ii)he is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tris(2,2-bipyridyl-d8)ruthenium(ii)he suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tris(2,2-bipyridyl-d8)ruthenium(ii)he including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anwendung in organischen Leuchtdioden (OLEDs) Tris(2,2'-Bipyridin-d8)ruthenium(II) wird in der OLED-Forschung als hocheffizienter Triplett-Emitter eingesetzt. Es kann als Dotierstoff für Hostmaterialien in OLEDs verwendet werden und verbessert deren Leistung durch Erhöhung der externen Quanteneffizienz und Helligkeit .
Anwendung in leuchtenden elektrochemischen Zellen (LECs) Diese Verbindung findet auch Anwendung bei der Entwicklung von LEC-basierten Geräten. Als konjugiertes Polymer trägt es zur Herstellung effizienter und heller Leuchtdioden bei .
Anwendung in Sensortechnologien
Die emittierenden Schichten, die Tris(2,2'-Bipyridin-d8)ruthenium(II) enthalten, werden in metallorganischen Gerüsten verwendet, die in Sensortechnologien eingesetzt werden. Diese Gerüste können verschiedene Substanzen oder Veränderungen in der Umgebung erkennen .
Anwendung in Speicherlösungen
Neben der Sensorik können diese metallorganischen Gerüste für Speicheranwendungen eingesetzt werden, wahrscheinlich aufgrund ihrer porösen Natur und ihrer Fähigkeit, andere Moleküle oder Ionen aufzunehmen .
Anwendung in der Katalyse
Die gleichen metallorganischen Gerüste, die mit Tris(2,2'-Bipyridin-d8)ruthenium(II) verstärkt wurden, werden auch in der Katalyse eingesetzt. Dies könnte die Beschleunigung chemischer Reaktionen oder die Verbesserung der Reaktionsausbeute umfassen .
Wirkmechanismus
Target of Action
The primary target of Tris(2,2-bipyridyl-d8)ruthenium(II) is the electrochemical reactions that occur at the electrode-electrolyte interface . This compound, also known as a luminophore, plays a crucial role in the performance of electrochemiluminescence (ECL) based sensors in various analytical applications .
Mode of Action
Tris(2,2-bipyridyl-d8)ruthenium(II) interacts with its targets through a process called electrogenerated chemiluminescence (ECL). During ECL, a high-energy electron transfer reaction occurs between the electrochemically generated reactant species at or near the electrode surface. This reaction produces an excited state of the luminophore species, which results in the emission of light .
Biochemical Pathways
The key biochemical pathway involved in the action of Tris(2,2-bipyridyl-d8)ruthenium(II) is the electron transfer kinetics in the ECL process. The heterogeneous (or solid-state) ECL has enhanced the rate of the electron transfer kinetics and offers rapid response time . This is highly beneficial in point-of-care and clinical applications .
Result of Action
The result of the action of Tris(2,2-bipyridyl-d8)ruthenium(II) is the emission of light from the electrode-electrolyte interface. This light emission is used in various analytical applications such as immunoassay sensors, DNA sensors, aptasensors, bio-imaging, latent fingerprint detection, point-of-care testing, and detection of non-biomolecules .
Action Environment
The action, efficacy, and stability of Tris(2,2-bipyridyl-d8)ruthenium(II) can be influenced by various environmental factors. These include the properties of the electrode-electrolyte interface, the presence of other reactant species, and the conditions under which the ECL process is carried out .
Biochemische Analyse
Biochemical Properties
Tris(2,2-bipyridyl-d8)ruthenium(ii) hexafluorophosphate plays a significant role in biochemical reactions due to its ability to act as a luminophore in electrochemiluminescence (ECL) systems. It interacts with various enzymes, proteins, and other biomolecules, facilitating electron transfer reactions that result in light emission. For instance, it is commonly used in ECL-based immunoassays where it interacts with antibodies and DNA probes . The nature of these interactions involves the formation of excited-state luminophore species, which emit light upon returning to the ground state .
Cellular Effects
Tris(2,2-bipyridyl-d8)ruthenium(ii) hexafluorophosphate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the quenching of fluorescence in cellular environments, which can impact cell function . Additionally, its interaction with cellular components can lead to changes in metabolic activities and gene expression patterns .
Molecular Mechanism
The molecular mechanism of action of Tris(2,2-bipyridyl-d8)ruthenium(ii) hexafluorophosphate involves its ability to undergo electron transfer reactions, leading to the generation of excited-state species. These species can interact with biomolecules, resulting in enzyme inhibition or activation and changes in gene expression . The compound’s high quenching coefficient and its ability to form stable complexes with biomolecules are key factors in its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tris(2,2-bipyridyl-d8)ruthenium(ii) hexafluorophosphate can change over time. The compound is known for its stability, but it can degrade under certain conditions, affecting its long-term efficacy in biochemical assays . Studies have shown that prolonged exposure to light and heat can lead to the degradation of the compound, impacting its performance in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Tris(2,2-bipyridyl-d8)ruthenium(ii) hexafluorophosphate vary with different dosages in animal models. At lower doses, the compound is generally well-tolerated and effective in facilitating biochemical reactions. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that careful dosage control is essential for its safe use in animal studies .
Metabolic Pathways
Tris(2,2-bipyridyl-d8)ruthenium(ii) hexafluorophosphate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its electron transfer reactions. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . The compound’s role in these pathways is crucial for its function as a luminophore in ECL systems .
Transport and Distribution
Within cells and tissues, Tris(2,2-bipyridyl-d8)ruthenium(ii) hexafluorophosphate is transported and distributed through interactions with transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments . The compound’s distribution is essential for its effectiveness in biochemical assays and its ability to interact with target biomolecules .
Subcellular Localization
Tris(2,2-bipyridyl-d8)ruthenium(ii) hexafluorophosphate exhibits specific subcellular localization patterns, which can influence its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles, affecting its interactions with biomolecules and its overall efficacy in biochemical reactions . Understanding its subcellular localization is crucial for optimizing its use in various applications .
Eigenschaften
IUPAC Name |
ruthenium(2+);2,3,4,5-tetradeuterio-6-(3,4,5,6-tetradeuteriopyridin-2-yl)pyridine;dihexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C10H8N2.2F6P.Ru/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*1-7(2,3,4,5)6;/h3*1-8H;;;/q;;;2*-1;+2/i3*1D,2D,3D,4D,5D,6D,7D,8D;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDYQWXVZLHTKT-LUXBKWEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=NC(=C1[2H])C2=C(C(=C(C(=N2)[2H])[2H])[2H])[2H])[2H])[2H].[2H]C1=C(C(=NC(=C1[2H])C2=C(C(=C(C(=N2)[2H])[2H])[2H])[2H])[2H])[2H].[2H]C1=C(C(=NC(=C1[2H])C2=C(C(=C(C(=N2)[2H])[2H])[2H])[2H])[2H])[2H].F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24F12N6P2Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746463 | |
| Record name | Ruthenium(2+) hexafluorophosphate--(~2~H_8_)-2,2'-bipyridine (1/2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
883.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67573-02-8 | |
| Record name | Ruthenium(2+) hexafluorophosphate--(~2~H_8_)-2,2'-bipyridine (1/2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(2,2'-bipyridyl-d8)ruthenium(II) hexafluorophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(4-Aminobenzyl)phenyl]-5-norbornene-2,3-dicarboximide](/img/structure/B1512785.png)


![(S)-2-[Bis(3,5-dimethylphenyl)methoxymethyl]pyrrolidine hydrochloride](/img/structure/B1512794.png)
![(1S,3E)-3-[(2E)-2-[(1R,3As,7aR)-1-[(2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]-1-deuterioethylidene]-4-(dideuteriomethylidene)cyclohexan-1-ol](/img/structure/B1512796.png)






![RuCl2[(R)-dm-segphos(R)][(R)-daipen]](/img/structure/B1512810.png)
